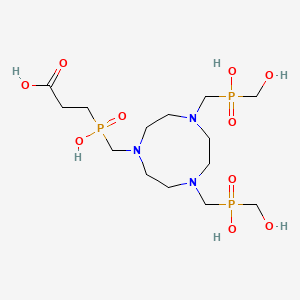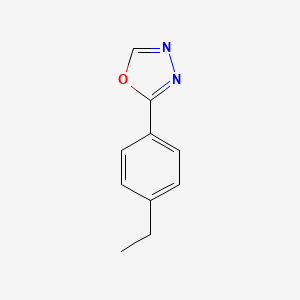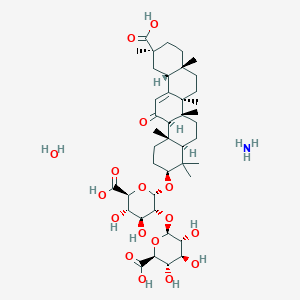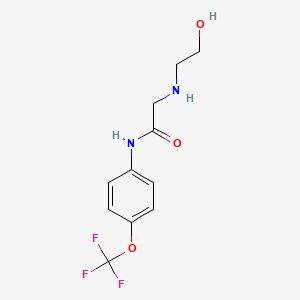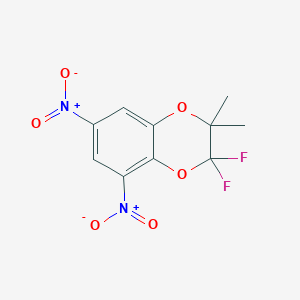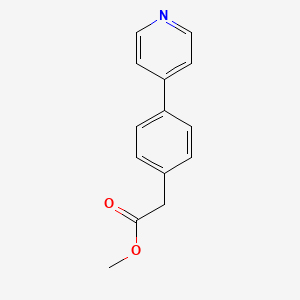
Methyl 2-(4-(pyridin-4-yl)phenyl) acetate
Übersicht
Beschreibung
“Methyl 2-(4-(pyridin-4-yl)phenyl) acetate” is a synthetic organic compound primarily used in the development of pharmaceutical substances. It has a molecular formula of C14H13NO2 .
Synthesis Analysis
This compound can be synthesized via various routes, including the Friedel-Crafts acylation reaction and Sonogashira coupling reaction . The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies .Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-(pyridin-4-yl)phenyl) acetate” is analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .Chemical Reactions Analysis
The Petasis reaction, a reaction occurring between aldehyde, amine, and boronic acid, is used to synthesize alkylaminophenol compounds . The reaction conditions are mild, making it preferred in many applications .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Methyl 2-(pyridin-4-yl)acetate serves as a valuable building block in the synthesis of pharmaceutically active molecules. Researchers have explored its potential in developing anticancer agents, calcium antagonists, and cardiovascular drugs . Its structural features make it an attractive candidate for designing novel compounds with specific biological activities.
Kinase Inhibitors
The compound’s pyridine and acetate moieties contribute to its versatility. Researchers have investigated derivatives of methyl 2-(pyridin-4-yl)acetate as kinase inhibitors. For example, 1H-pyrazolo[3,4-b]pyridine derivatives have shown promise as ALK-L1196M and CDK8 inhibitors . These findings highlight its potential in targeted cancer therapies.
Metabotropic Glutamate Receptor Modulation
Compounds bearing the 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold act as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) . This receptor plays a crucial role in synaptic transmission and neuroprotection, making it an intriguing avenue for drug discovery.
Angiogenesis Inhibition
The compound 4-(4-methylpyridin-2-yl)-benzamide, derived from methyl 2-(pyridin-4-yl)acetate, has been suggested as a potential angiogenesis inhibitor . Angiogenesis inhibitors are crucial in cancer treatment, as they suppress the formation of new blood vessels that nourish tumors.
Antiproliferative Activity
Certain 3-phenylpyrazolo[3,4-c]pyridines, which share a core structure with methyl 2-(pyridin-4-yl)acetate, exhibit antiproliferative activity . These compounds interfere with cell division and hold promise for cancer therapy.
Novel Structural Frameworks
Researchers have designed new structural frameworks based on molecular hybridization strategies, incorporating N-aryl-N’-arylmethylurea scaffolds. Methyl 2-(pyridin-4-yl)acetate contributes to these frameworks, leading to the synthesis of compounds evaluated for antiproliferative activities against various cancer cell lines .
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 2-(4-pyridin-4-ylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)10-11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQAZKITINAZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227497 | |
| Record name | Benzeneacetic acid, 4-(4-pyridinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(pyridin-4-yl)phenyl)acetate | |
CAS RN |
1951439-47-6 | |
| Record name | Benzeneacetic acid, 4-(4-pyridinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-(4-pyridinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



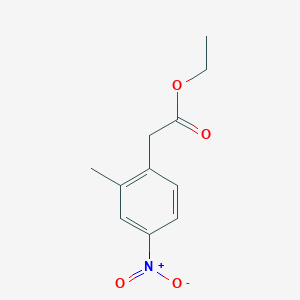

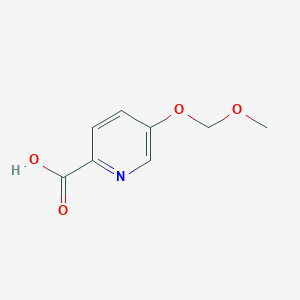
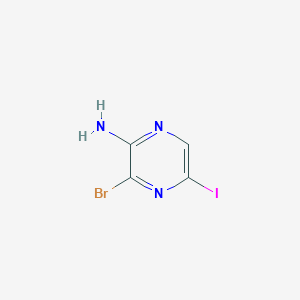
![7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336613.png)
